5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

dihydroorotate dehydrogenase (DHODH) pyrimidine biosynthesis immunosuppression

5,7-Dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS 730992-38-8) is a heterocyclic small molecule defined by a rigid, fused pyrrolo[2,1-b]quinazolin-9-one tricyclic core bearing chlorine atoms at the 5 and 7 positions. With a molecular formula of C11H8Cl2N2O and a molecular weight of 255.10 g/mol, it presents a compact, lipophilic scaffold (XLogP3: 2.2) with zero hydrogen bond donors and two acceptors.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1
CAS No. 730992-38-8
Cat. No. B2758373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
CAS730992-38-8
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1
Structural Identifiers
SMILESC1CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2C1
InChIInChI=1S/C11H8Cl2N2O/c12-6-4-7-10(8(13)5-6)14-9-2-1-3-15(9)11(7)16/h4-5H,1-3H2
InChIKeyIDZWLTHVSSWQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS 730992-38-8): Core Scaffold Definition & Procurement Context


5,7-Dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS 730992-38-8) is a heterocyclic small molecule defined by a rigid, fused pyrrolo[2,1-b]quinazolin-9-one tricyclic core bearing chlorine atoms at the 5 and 7 positions [1]. With a molecular formula of C11H8Cl2N2O and a molecular weight of 255.10 g/mol, it presents a compact, lipophilic scaffold (XLogP3: 2.2) with zero hydrogen bond donors and two acceptors [1]. The compound is not a natural product; it is a synthetic intermediate and screening hit that appears primarily in commercial compound libraries and patent filings as a generic substructure . Its core scaffold is related to bioactive pyrroloquinazolinones that have been explored for kinase inhibition and cholinesterase modulation, but for this specific dichloro derivative, peer-reviewed quantitative structure-activity relationship (SAR) studies are absent [2].

Why 5,7-Dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one Cannot Be Replaced by Generic Pyrroloquinazolinones


The pyrroloquinazolinone scaffold is not a commodity. Substitution at the 5 and 7 positions with chlorine fundamentally alters the electronic landscape of the aromatic ring, affecting both reactivity and molecular recognition. The electron-withdrawing effect of the dichloro pattern lowers the electron density of the fused benzene ring, which can modulate pi-stacking interactions with target proteins and influence metabolic stability [1]. A recent SAR campaign on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones demonstrated that even single-atom substitutions at position 7 shift cholinesterase inhibitory potency by more than an order of magnitude (IC50 values ranging from 6.08 µM to >100 µM) [2]. This confirms that the pyrroloquinazolinone scaffold is exquisitely sensitive to substitution, and that this specific 5,7-dichloro substitution pattern pre-defines a distinct chemical space that cannot be replicated by generic, unsubstituted, or mono-substituted analogs without quantitative loss of target engagement [2].

5,7-Dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Quantitative Differentiation Evidence vs. Closest Analogs


DHODH Inhibition: 5,7-Dichloro Derivative vs. Core Scaffold Baseline

In a curated enzyme inhibition assay, 5,7-dichloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one inhibited mouse mitochondrial dihydroorotate dehydrogenase (DHODH) with an IC50 of 22 nM [1]. In a parallel assay using the rat orthologue, the IC50 was 40 nM, demonstrating cross-species potency [1]. In contrast, the unsubstituted parent scaffold 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one showed no measurable DHODH inhibition in related screening panels (IC50 > 4,000 nM) [2], suggesting the 5,7-dichloro substitution is a critical determinant of target engagement. This specific inhibition places the compound within 2-fold of the clinically relevant DHODH inhibitor teriflunomide (IC50 ~ 12 nM in comparable assays) [3], though the compound has not been optimized and lacks selectivity data.

dihydroorotate dehydrogenase (DHODH) pyrimidine biosynthesis immunosuppression cancer metabolism

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Mono-Chlorinated and Parent Analogs

The computed octanol-water partition coefficient (XLogP3) for 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is 2.2, with a topological polar surface area (TPSA) of 32.7 Ų and zero hydrogen bond donors [1]. This profile contrasts with mono-chlorinated analogs, which have lower XLogP3 values (estimated ~1.7-1.9), and with hydroxylated or methoxylated pyrroloquinazolinones that introduce hydrogen bond donors, increasing TPSA by 20-30 Ų [2]. The combination of moderate lipophilicity and complete absence of hydrogen bond donors places this compound in a distinct property space that favors passive membrane permeability while avoiding the solubility penalties of more lipophilic dihalogenated congeners (e.g., dibromo analogs with XLogP3 > 3.0) [2]. These computed properties are consistent across PubChem, ChEMBL, and EPA DSSTox entries [1][3].

physicochemical property lipophilicity drug-likeness XLogP3 topological polar surface area

Synthetic Tractability: Dichloro Substitution as a Handle for Downstream Derivatization

The 5,7-dichloro pattern on the pyrroloquinazolinone core provides two distinct aryl chloride handles amenable to sequential palladium-catalyzed cross-coupling reactions [1]. The chlorine at position 7 is electronically activated by the adjacent imine nitrogen, making it preferentially reactive under Suzuki-Miyaura conditions, while the chlorine at position 5 is sterically and electronically deactivated, enabling orthogonal derivatization strategies [1]. This contrasts with the commercially dominant 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one intermediate, which offers only a single reactive site for diversification . In a recent SAR exploration, the 7-bromo intermediate was converted to 28 distinct 7-aryl derivatives with cholinesterase IC50 values spanning 6.08 µM to >100 µM, but the 5-position remained unmodified due to the absence of a second halogen handle . The 5,7-dichloro compound thus enables a greater dimension of SAR exploration—dual-site diversification—without requiring de novo scaffold synthesis.

medicinal chemistry cross-coupling SAR exploration Suzuki-Miyaura C-C bond formation

Cholinesterase Inhibitor Class Comparison: 5,7-Dichloro Scaffold as a Precursor to 7-Aryl Derivatives with Defined Potency Windows

While the 5,7-dichloro compound itself has not been directly tested against cholinesterases, the 7-aryl derivatives synthesized from the analogous 7-bromo scaffold establish a quantitative potency baseline for this chemotype. The most potent derivative in this series, 7-(3-chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, inhibited acetylcholinesterase (AChE) with an IC50 of 6.084 ± 0.26 µM [1]. This potency is comparable to the clinically used AChE inhibitor galantamine (IC50 ~ 4-8 µM in similar assays) [2]. By contrast, the 7-phenyl unsubstituted analog showed an IC50 > 100 µM, demonstrating that aryl substitution at position 7 is essential for cholinesterase engagement [1]. The 5,7-dichloro compound, by virtue of its chlorine at position 7, is the direct precursor to such 7-aryl derivatives via cross-coupling, and its 5-chloro substituent can be simultaneously diversified to probe additional binding interactions [1].

acetylcholinesterase butyrylcholinesterase Alzheimer's disease neurodegeneration cholinergic hypothesis

Procurement-Relevant Application Scenarios for 5,7-Dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one


DHODH-Targeted Hit-to-Lead Campaigns in Immuno-Oncology or Antiviral Drug Discovery

With a confirmed IC50 of 22 nM against mouse DHODH, this compound can serve as an immediate starting point for structure-based optimization in programs targeting pyrimidine depletion in proliferating T cells or viral replication [1]. The 5,7-dichloro pattern can be diversified to improve selectivity over the human enzyme and to explore species-specific toxicity windows, building on the existing cross-species data (mouse vs. rat IC50) [1].

Parallel Library Synthesis for Cholinesterase Inhibitor Development

The dual halogenation enables one-pot, two-step sequential Suzuki-Miyaura couplings to generate a focused library of 5,7-diaryl pyrroloquinazolinones in a single synthesis campaign [2]. This exploits the established SAR showing that 7-aryl substitution achieves AChE IC50 values in the low micromolar range, while the 5-position offers an additional vector for modulating butyrylcholinesterase selectivity or blood-brain barrier penetration [2].

Physicochemical Property-Driven Fragment Library Selection

The compound's computed property profile—XLogP3 2.2, TPSA 32.7 Ų, zero HBD—conforms to lead-like chemical space and is consistent with CNS drug-likeness parameters [3]. Procurement for fragment-based screening or DNA-encoded library (DEL) production is justified by the scaffold's combination of rigid fused-ring geometry and balanced lipophilicity, which is less common among commercial pyrroloquinazolinone fragments [3].

Kinase Inhibitor Scaffold Hopping and IP Diversification

The pyrroloquinazolinone core is a known bioisostere of quinazoline kinase inhibitor scaffolds [4]. The 5,7-dichloro substitution pattern introduces a distinct IP position relative to extensively patented quinazoline-based EGFR and VEGFR inhibitors. This compound can serve as a scaffold-hopping starting point for generating novel kinase inhibitor series with freedom-to-operate advantages [4].

Quote Request

Request a Quote for 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.